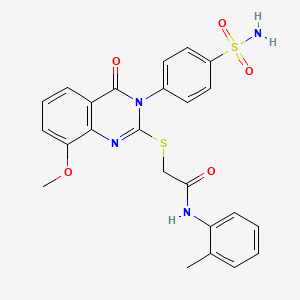
D-Erythrose-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Erythrose-d is a tetrose saccharide with the chemical formula C4H8O4. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer is D-erythrose, which is a diastereomer of D-threose . This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle .
Vorbereitungsmethoden
D-Erythrose-d can be synthesized through several methods. One common method involves the selective degradation of D-glucose using lead tetraacetate, which results in di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides an overall yield of at least 80% . Industrial production methods often involve the use of microbial fermentation, where yeast strains are employed to produce erythritol, a related compound, under hyper-osmotic stress conditions .
Analyse Chemischer Reaktionen
D-Erythrose-d undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway . Common reagents used in these reactions include acetic anhydride, silver oxide, and alkyl halides . Major products formed from these reactions include glycosides, esters, and ethers .
Wissenschaftliche Forschungsanwendungen
D-Erythrose-d has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other sugars and sugar derivatives . In biology, it serves as an intermediate in metabolic pathways such as the pentose phosphate pathway . In medicine, it is used in the synthesis of ribose-1-C14, which is important for radiolabeling studies . Industrially, this compound is used in the production of erythritol, a natural sweetener with applications in food, pharmaceuticals, and cosmetics .
Wirkmechanismus
The mechanism of action of D-erythrose-d involves its role as an intermediate in various biochemical pathways. For example, in the pentose phosphate pathway, D-erythrose 4-phosphate is formed through the oxidation of this compound. This compound then participates in the condensation reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate . The molecular targets and pathways involved include enzymes such as glucose-6-phosphate isomerase and phospho-2-dehydro-3-deoxyheptonate aldolase .
Vergleich Mit ähnlichen Verbindungen
D-Erythrose-d is similar to other tetrose sugars such as D-threose and L-erythrose. These compounds are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms . D-threose, for example, has a different configuration at one of its stereogenic centers compared to this compound . This difference in configuration leads to variations in their physical properties and reactivity .
Eigenschaften
Molekularformel |
C4H8O4 |
|---|---|
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |
InChI-Schlüssel |
YTBSYETUWUMLBZ-ROGPNNPKSA-N |
Isomerische SMILES |
[2H][C@@](C=O)([C@@H](CO)O)O |
Kanonische SMILES |
C(C(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)




![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)

![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
